molecular formula C17H19ClN2O2 B8501627 N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide

N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide

Cat. No.: B8501627
M. Wt: 318.8 g/mol
InChI Key: IUMFBNUEURZQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H19ClN2O2/c1-12-15(18)4-3-5-16(12)19-11-17(21)20-10-13-6-8-14(22-2)9-7-13/h3-9,19H,10-11H2,1-2H3,(H,20,21)

InChI Key

IUMFBNUEURZQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.93 g of 3-chloro-2-methylaniline was dissolved in 10 mL of DMF, and 2.00 g of potassium carbonate was added thereto, followed by portionwise addition of 3.55 g of 2-bromo-N-(4-methoxybenzyl)acetamide over 1 hour. The mixture was stirred at room temperature overnight, and ice water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=70:30 to 30:70) to obtain 2.89 g of N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide.
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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